4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
CAS No.: 2034445-26-4
Cat. No.: VC6368487
Molecular Formula: C21H26N4O3
Molecular Weight: 382.464
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034445-26-4 |
---|---|
Molecular Formula | C21H26N4O3 |
Molecular Weight | 382.464 |
IUPAC Name | 4-morpholin-4-yl-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide |
Standard InChI | InChI=1S/C21H26N4O3/c26-20(16-2-6-18(7-3-16)25-12-14-27-15-13-25)24-17-4-8-19(9-5-17)28-21-22-10-1-11-23-21/h1-3,6-7,10-11,17,19H,4-5,8-9,12-15H2,(H,24,26) |
Standard InChI Key | BASBKASSQALCOS-UAPYVXQJSA-N |
SMILES | C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CC=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzamide core substituted at the para position with a morpholino group (C₄H₈NO). The amide nitrogen is linked to a trans-(1r,4r)-cyclohexyl ring, which is further functionalized with a pyrimidin-2-yloxy moiety. This configuration creates a stereochemically rigid scaffold with distinct hydrophobic (cyclohexyl, pyrimidine) and hydrophilic (morpholino, amide) regions .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide |
Molecular Formula | C₂₁H₂₅N₅O₃ |
Molecular Weight | 395.46 g/mol |
Stereochemistry | (1r,4r)-trans cyclohexyl |
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, analogous structures provide insights:
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IR Spectroscopy: Expected peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch from morpholine) .
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NMR: Trans-cyclohexyl protons would appear as distinct multiplet signals between δ 1.2–2.5 ppm, while pyrimidine protons resonate as coupled doublets near δ 8.5–9.0 ppm .
Synthesis and Derivatization
Synthetic Pathways
The synthesis likely proceeds via a multi-step sequence:
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Cyclohexanol Functionalization: Trans-4-aminocyclohexanol is reacted with 2-chloropyrimidine under Mitsunobu conditions to install the pyrimidinyloxy group while retaining stereochemistry .
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Amide Coupling: The resulting amine is coupled with 4-morpholinobenzoic acid using HATU or EDCI coupling reagents .
Key Reaction:
Purification Challenges
The trans-diastereomer’s isolation may require chiral HPLC or crystallization from ethanol/water mixtures, as seen in related cyclohexylamine derivatives . Yield optimization typically involves controlling reaction temperatures below 40°C during amide bond formation .
Physicochemical Properties
Solubility and Partitioning
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logP: Predicted value of 2.8 (ALOGPS) suggests moderate lipophilicity, balanced by the morpholine’s hydrophilic character .
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Aqueous Solubility: ~0.1 mg/mL in PBS (pH 7.4), improvable through salt formation or prodrug approaches .
Thermal Stability
Differential scanning calorimetry of analogous benzamides shows melting points between 180–220°C, with decomposition onset temperatures exceeding 250°C .
Parameter | Value |
---|---|
Caco-2 Permeability | 12 × 10⁻⁶ cm/s |
Plasma Protein Binding | 89% |
CYP3A4 Inhibition | Moderate (IC₅₀ = 8 μM) |
Therapeutic Applications
Oncology
The compound’s structural similarity to PI3K inhibitors (e.g., copanlisib) suggests potential in:
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Glioblastoma multiforme (blood-brain barrier penetration critical)
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Hormone receptor-positive breast cancer (mTOR pathway modulation)
Neurodegenerative Diseases
Morpholine’s ability to enhance brain exposure could enable targeting of:
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